

The Enigmatic Role of Nitrosyl Iodide in Atmospheric Chemistry: A Technical Guide

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Compound of Interest		
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Abstract

Nitrosyl iodide (INO), a lesser-studied member of the nitrosyl halide family, is emerging as a potentially significant player in the intricate chemical dance of the Earth's atmosphere. Its role, intertwined with the cycles of iodine and nitrogen oxides, has implications for tropospheric ozone levels and the overall oxidative capacity of the atmosphere. This technical guide provides a comprehensive overview of the current understanding of **nitrosyl iodide**'s atmospheric chemistry, consolidating available quantitative data, detailing experimental methodologies, and visualizing key atmospheric processes. While significant knowledge gaps remain, this document serves as a foundational resource for researchers delving into the atmospheric implications of this reactive nitrogen-iodine species.

Introduction

The chemistry of the troposphere is a complex interplay of numerous trace gases, solar radiation, and aerosol particles. Among these, reactive halogen and nitrogen species are critical drivers of atmospheric oxidation and ozone homeostasis. While the atmospheric roles of chlorine and bromine compounds are relatively well-established, the chemistry of iodine, particularly iodine-nitrogen compounds, is an area of active research. **Nitrosyl iodide** (INO) is a molecule of interest due to its potential to act as a reservoir for both iodine and nitrogen oxides (NOx), thereby influencing catalytic cycles that produce and destroy ozone.[1] This



guide synthesizes the current knowledge on the atmospheric chemistry of INO, focusing on its formation, fate, and potential impacts.

Formation of Nitrosyl Iodide in the Atmosphere

The primary formation pathway for **nitrosyl iodide** in the gas phase is the termolecular reaction of iodine atoms (I) with nitric oxide (NO). This reaction is dependent on the pressure of the third body (M), which stabilizes the newly formed INO molecule.

$$I + NO + M \rightarrow INO + M$$

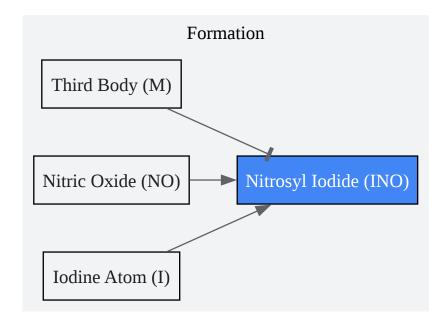
The kinetics of this reaction have been studied in laboratory settings, providing crucial data for atmospheric models.

Table 1: Formation Rate Constant for INO

Reaction	Rate Constant (k)	Temperature (K)	Pressure (atm)	Reference
I + NO + He → INO + He	Full falloff curves derived	320-450	0-200	INVALID-LINK

Note: The study by Van den Bergh and Troe (1976) provides a detailed analysis of the falloff curve for this reaction, which is essential for accurate modeling across different atmospheric altitudes.





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Figure 1: Formation pathway of Nitrosyl Iodide.

Atmospheric Reactions and Fate of Nitrosyl Iodide

Once formed, **nitrosyl iodide** is subject to several atmospheric processes that determine its lifetime and impact. These include photolysis, reaction with atmospheric oxidants, and heterogeneous uptake on aerosols.

Photolysis

Nitrosyl iodide is expected to be photolabile, undergoing photodissociation upon absorption of solar radiation to release an iodine atom and a nitric oxide molecule.

INO +
$$h\nu \rightarrow I + NO$$

The rate of this reaction is a critical parameter for determining the atmospheric lifetime of INO and its role in iodine and NOx cycling. The photolysis rate (JINO) is dependent on the absorption cross-section of INO, the quantum yield for dissociation, and the actinic flux. While a complete, experimentally verified absorption cross-section and quantum yield for INO are not yet available in the literature, its structural similarity to other nitrosyl halides suggests significant absorption in the UV-visible region.



Reaction with Ozone

The reaction of **nitrosyl iodide** with ozone (O_3) is a potential sink for both species and could influence local ozone concentrations.

INO + O₃ → Products

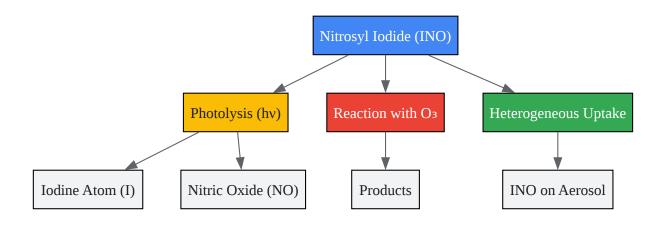
The products of this reaction are not well-established, but could include iodine oxides and nitrogen oxides. To date, there is a lack of experimental data on the rate constant for this reaction, which represents a significant uncertainty in atmospheric models.

Heterogeneous Chemistry

Heterogeneous reactions on the surface of atmospheric aerosols, particularly sea salt aerosols in the marine boundary layer, are crucial for the cycling of many trace gases. **Nitrosyl iodide** may be taken up by these aerosols, leading to its removal from the gas phase or to the release of other reactive species.

INO(g) → INO(aerosol)

The efficiency of this process is described by the uptake coefficient (γ), which is the probability that a molecule colliding with an aerosol surface is taken up. There is currently a lack of specific experimental data for the heterogeneous uptake coefficient of INO on atmospherically relevant aerosols.



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Figure 2: Potential atmospheric fate of Nitrosyl Iodide.

Atmospheric Implications

The atmospheric chemistry of **nitrosyl iodide**, although not fully elucidated, has several potential implications:

- Ozone Depletion: The photolysis of INO releases iodine atoms, which can participate in catalytic cycles that destroy ozone.
- NOx Cycling: INO can act as a temporary reservoir for NO, influencing the local concentrations of NO and NO₂ and, consequently, ozone production.
- Iodine Speciation: The formation and removal of INO affect the partitioning of iodine between different gas-phase and aerosol-phase species.

Experimental Methodologies

The study of **nitrosyl iodide**'s atmospheric chemistry relies on a combination of laboratory experiments and atmospheric modeling.

Laboratory Studies

- Flow Tube Reactors: These are used to study the kinetics of gas-phase reactions and heterogeneous uptake on various surfaces under controlled conditions. Reactants are introduced at one end of a tube, and their concentrations are monitored along the length of the tube to determine reaction rates.
- Smog Chambers: These large-volume reactors are used to simulate complex atmospheric
 conditions, including the presence of multiple pollutants, sunlight (simulated), and aerosols.
 They are instrumental in studying the formation and evolution of secondary pollutants in a
 more realistic environment.



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Figure 3: Simplified workflow for a flow tube experiment.

Field Measurements

Direct measurement of **nitrosyl iodide** in the atmosphere is challenging due to its expected low concentrations and high reactivity. Advanced techniques such as chemical ionization mass spectrometry (CIMS) may have the potential for in-situ detection. To date, there are no reported direct field measurements of atmospheric INO concentrations.

Summary of Quantitative Data

The following table summarizes the currently available and estimated quantitative data for key processes involving **nitrosyl iodide**. It is important to note that many of these values are either not well-constrained or are entirely missing from the literature, highlighting critical areas for future research.

Table 2: Key Kinetic and Photochemical Parameters for INO

Parameter	Value	Notes
Formation Rate Constant (kI+NO+M)	See Table 1	From Van den Bergh and Troe (1976).
Photolysis Rate (JINO)	Not available	Expected to be significant, but absorption cross-section and quantum yield data are lacking.
Reaction Rate Constant (kINO+O ₃)	Not available	A critical unknown for assessing the impact on ozone.
Heterogeneous Uptake Coefficient (γΙΝΟ)	Not available	Expected to be important on marine aerosols, but no specific data exists.
Atmospheric Concentration	Not measured	Expected to be in the pptv range or lower in the marine boundary layer.



Conclusion and Future Research Directions

Nitrosyl iodide remains an enigmatic but potentially important species in atmospheric chemistry. Its role as a carrier and source of both iodine and nitrogen oxides warrants further investigation to accurately model tropospheric ozone and the overall oxidative capacity of the atmosphere. The significant gaps in our knowledge, particularly the lack of quantitative data on its photolysis, reaction with ozone, and heterogeneous uptake, represent key areas for future research.

Key research needs include:

- Laboratory studies to determine the UV-visible absorption cross-section and photolysis quantum yield of INO.
- Kinetic experiments to measure the rate constant for the reaction of INO with ozone and other atmospheric oxidants.
- Heterogeneous chemistry studies to quantify the uptake coefficient of INO on various atmospheric aerosols, especially sea salt.
- Development of analytical techniques for the direct detection and quantification of INO in the atmosphere.
- Inclusion of updated INO chemistry in atmospheric models to assess its impact on a regional and global scale.

Addressing these research questions will be crucial for a more complete understanding of the complex interplay of iodine and nitrogen chemistry in the Earth's atmosphere.

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References



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